molecular formula C21H23FN2O4S B11341848 N-(3-acetylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-acetylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341848
M. Wt: 418.5 g/mol
InChI Key: WKAYSHDPBPSNOE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide, also known by its chemical formula C₁₉H₁₈FN₂O₄S, is a complex organic molecule. Let’s break down its components:

    N-(3-acetylphenyl): This part of the compound contains an acetyl group (CH₃CO-) attached to a phenyl ring (C₆H₅-). The phenyl group contributes to its aromatic character.

    1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide: Here, we have a piperidine ring (a six-membered nitrogen-containing heterocycle) with a carboxamide group (CONH₂) and a sulfonyl group (SO₂) attached. The 4-fluorobenzyl moiety adds further complexity.

Preparation Methods

The synthetic routes for this compound involve several steps, including protection, functional group transformations, and cyclization. While I don’t have specific industrial production methods, researchers typically use the following steps:

    Acetylation: Start with 3-acetylphenol and react it with acetic anhydride to introduce the acetyl group.

    Sulfonylation: Introduce the sulfonyl group by reacting the intermediate with a suitable sulfonyl chloride (e.g., 4-fluorobenzylsulfonyl chloride).

    Piperidine Formation: Cyclize the intermediate using piperidine and appropriate reagents.

    Carboxamide Formation: Finally, convert the amine group to a carboxamide using a carboxylic acid derivative (e.g., acetic anhydride).

Chemical Reactions Analysis

    Oxidation: The sulfonyl group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group (acetyl) or sulfonyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution.

    Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various acids and bases.

    Major Products: Depends on reaction conditions, but expect derivatives with modified functional groups.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic effects due to its structural resemblance to other bioactive compounds.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related molecules like sulfonyl-containing drugs or piperidine derivatives.

Remember that this compound’s properties and applications are still an active area of research, and its full potential awaits exploration

Properties

Molecular Formula

C21H23FN2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23FN2O4S/c1-15(25)18-3-2-4-20(13-18)23-21(26)17-9-11-24(12-10-17)29(27,28)14-16-5-7-19(22)8-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,23,26)

InChI Key

WKAYSHDPBPSNOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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